molecular formula C20H24N4O4S B4512893 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B4512893
M. Wt: 416.5 g/mol
InChI Key: KUFZRFZPFJUVFY-UHFFFAOYSA-N
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Description

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a pyridazine ring, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the dioxidotetrahydrothiophene moiety, and the construction of the pyridazine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl(morpholino)methanone
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl(4-methylpiperazin-1-yl)methanone

Uniqueness

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one stands out due to its unique combination of functional groups and ring structures. This uniqueness contributes to its diverse range of applications and its potential as a versatile building block in organic synthesis.

Properties

IUPAC Name

2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-19-7-6-18(16-4-2-1-3-5-16)21-24(19)14-20(26)23-11-9-22(10-12-23)17-8-13-29(27,28)15-17/h1-7,17H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFZRFZPFJUVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 3
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

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